molecular formula C11H13N3O4 B1303200 1-(5-nitropyridin-2-yl)piperidine-4-carboxylic Acid CAS No. 868077-44-5

1-(5-nitropyridin-2-yl)piperidine-4-carboxylic Acid

Cat. No.: B1303200
CAS No.: 868077-44-5
M. Wt: 251.24 g/mol
InChI Key: RKRUADFRDLUFHR-UHFFFAOYSA-N
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Description

1-(5-Nitropyridin-2-yl)piperidine-4-carboxylic acid (CAS 868077-44-5) is a nitrogen-containing heterocyclic compound with a molecular formula of C₁₁H₁₃N₃O₄ and a molecular weight of 251.24 g/mol. Its structure comprises a piperidine ring substituted at the 4-position with a carboxylic acid group and at the 1-position with a 5-nitropyridin-2-yl moiety. The nitro group (-NO₂) on the pyridine ring confers strong electron-withdrawing properties, influencing both chemical reactivity and biological interactions.

Properties

IUPAC Name

1-(5-nitropyridin-2-yl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4/c15-11(16)8-3-5-13(6-4-8)10-2-1-9(7-12-10)14(17)18/h1-2,7-8H,3-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRUADFRDLUFHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377113
Record name 1-(5-nitropyridin-2-yl)piperidine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868077-44-5
Record name 1-(5-nitropyridin-2-yl)piperidine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(5-nitropyridin-2-yl)piperidine-4-carboxylic acid typically involves the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-(5-Nitropyridin-2-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, lithium aluminum hydride, and nucleophiles such as amines and thiols. Major products formed from these reactions include amino derivatives, alcohols, and substituted piperidine derivatives.

Scientific Research Applications

1-(5-Nitropyridin-2-yl)piperidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-nitropyridin-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with enzymes and receptors. The piperidine ring can also interact with biological macromolecules, leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Chloropyridine Derivatives
  • 1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic acid hydrochloride (CAS 1209326-97-5): Molecular weight: 277.15 g/mol. Features a chlorine substituent instead of nitro, reducing electron-withdrawing effects. The hydrochloride salt enhances solubility in aqueous media.
Carbamoylpyridine Derivatives
  • 1-(5-Carbamoylpyridin-2-yl)piperidine-4-carboxylic Acid (CAS 923125-45-5):
    • Molecular weight: 249.26 g/mol.
    • Substituted with a carbamoyl (-CONH₂) group, increasing hydrogen-bonding capacity.
    • Applications: Used as a reference standard in drug impurity profiling due to its polar nature .
Nitrobenzoyl Derivatives
  • 1-(4-Nitrobenzoyl)piperidine-4-carboxylic Acid (CAS 303994-58-3):
    • Molecular formula: C₁₃H₁₄N₂O₅.
    • Features a nitrobenzoyl group instead of nitropyridine, introducing aromatic ketone functionality.
    • Applications: Studied for its reactivity in esterification and amidation reactions .

Variations in Heterocyclic Systems

Thienopyrimidine Derivatives
  • 1-(6-Ethyl-thieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic Acid (CAS 842971-64-6): Molecular formula: C₁₄H₁₇N₃O₂S. Incorporates a thienopyrimidine ring, enhancing π-π stacking interactions. Applications: Explored in kinase inhibition studies due to its planar heterocyclic system .
Pyrimidine Derivatives
  • 1-[4-(Difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-yl]piperidine-4-carboxylic Acid (CAS 863209-30-7): Molecular weight: 363.37 g/mol. Difluoromethyl and methoxyphenyl groups increase lipophilicity. Applications: Potential use in targeting lipid-rich biological membranes .

Functional Group Modifications

Ester and Amide Derivatives
  • 1-(5-Amino-[1,3,4]thiadiazol-2-yl)piperidine-4-carboxylic Acid Ethyl Ester (CAS 897769-61-8): Molecular formula: C₁₀H₁₆N₄O₂S. Ethyl ester replaces the carboxylic acid, altering bioavailability. Applications: Prodrug development to enhance membrane permeability .
Halogenated Derivatives
  • 1-(4-Bromo-benzyl)piperidine-4-carboxylic Acid Hydrochloride (CAS 733797-83-6): Molecular formula: C₁₃H₁₇BrClNO₂. Applications: Investigated in radiopharmaceuticals for bromine’s isotopic properties .

Comparative Data Table

Compound Name CAS Number Molecular Weight (g/mol) Key Substituent Applications
1-(5-Nitropyridin-2-yl)piperidine-4-carboxylic Acid 868077-44-5 251.24 5-Nitropyridine Pharmaceutical intermediate
1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic acid hydrochloride 1209326-97-5 277.15 5-Chloropyridine Drug development
1-(5-Carbamoylpyridin-2-yl)piperidine-4-carboxylic Acid 923125-45-5 249.26 5-Carbamoylpyridine Drug impurity standard
1-(4-Nitrobenzoyl)piperidine-4-carboxylic Acid 303994-58-3 290.27 4-Nitrobenzoyl Chemical synthesis
1-(6-Ethyl-thieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic Acid 842971-64-6 291.37 Thienopyrimidine Kinase inhibition

Key Research Findings

  • Electron-Withdrawing Effects : The nitro group in this compound enhances the acidity of the carboxylic acid (pKa ~3.5), making it more reactive in nucleophilic substitutions compared to chloro or carbamoyl derivatives .
  • Pharmacological Potential: Thienopyrimidine derivatives exhibit superior binding affinity to kinase targets due to extended conjugation, whereas nitropyridine derivatives are preferred for metabolic stability .
  • Solubility and Bioavailability : Hydrochloride salts (e.g., CAS 1209326-97-5) show improved aqueous solubility, critical for oral drug formulations .

Biological Activity

1-(5-Nitropyridin-2-yl)piperidine-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a nitropyridine moiety and a carboxylic acid group. Its molecular formula is C₁₂H₁₅N₃O₃, and it has a molecular weight of 249.27 g/mol. The presence of the nitro group is significant as it can undergo bioreduction to form reactive intermediates that may interact with various biological targets.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which is crucial in various therapeutic contexts.
  • Receptor Binding : It may interact with receptors involved in cancer progression and other diseases, modulating their activity.
  • Cellular Interaction : The nitro group can lead to the formation of reactive species that affect cellular components, potentially inducing apoptosis in cancer cells.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. This includes:

  • Bacterial Inhibition : Studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
  • Mechanism : The interaction with bacterial enzymes may disrupt essential metabolic processes.

Anticancer Activity

The compound has shown promise as an anticancer agent:

  • Cytotoxicity : In vitro studies demonstrated that it induces cytotoxic effects on cancer cell lines, including FaDu hypopharyngeal tumor cells. It exhibited better cytotoxicity compared to standard chemotherapeutic agents like bleomycin .
StudyCell LineIC50 (µM)Reference
Anticancer ActivityFaDu5.0
Antimicrobial ActivityVarious Strains10.0

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Cytotoxicity Study : A recent study evaluated the cytotoxic effects on various cancer cell lines, revealing that this compound significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways .
  • Enzyme Interaction : Another investigation focused on the compound's ability to inhibit specific enzymes linked to cancer progression, demonstrating that it could effectively reduce the activity of kinases involved in tumor growth .
  • Comparative Analysis : A comparative study highlighted the differences in biological activity between 1-(5-nitropyridin-2-yl)piperidine derivatives, noting that modifications to the piperidine ring could enhance or reduce efficacy against targeted biological pathways.

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